(3-bromopropoxy)(tert-butyl)diphenylsilane (3-bromopropoxy)(tert-butyl)diphenylsilane
Brand Name: Vulcanchem
CAS No.: 177338-13-5
VCID: VC11556219
InChI:
SMILES:
Molecular Formula: C19H25BrOSi
Molecular Weight: 377.4

(3-bromopropoxy)(tert-butyl)diphenylsilane

CAS No.: 177338-13-5

Cat. No.: VC11556219

Molecular Formula: C19H25BrOSi

Molecular Weight: 377.4

Purity: 95

* For research use only. Not for human or veterinary use.

(3-bromopropoxy)(tert-butyl)diphenylsilane - 177338-13-5

Specification

CAS No. 177338-13-5
Molecular Formula C19H25BrOSi
Molecular Weight 377.4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(3-Bromopropoxy)(tert-butyl)diphenylsilane is defined by the molecular formula C₁₉H₂₅BrOSi and a molecular weight of 377.4 g/mol. Its IUPAC name, 3-bromopropoxy-tert-butyl-diphenylsilane, reflects the tert-butyl and diphenyl groups bonded to silicon, alongside a brominated propoxy chain. The SMILES notation (CC(C)(C)Si(C2=CC=CC=C2)OCCCBr) and InChIKey (XEJWSBVHJKWEKC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₅BrOSi
Molecular Weight377.4 g/mol
IUPAC Name3-bromopropoxy-tert-butyl-diphenylsilane
SMILESCC(C)(C)Si(C2=CC=CC=C2)OCCCBr
InChIKeyXEJWSBVHJKWEKC-UHFFFAOYSA-N

Structural Reactivity

The silicon center adopts a tetrahedral geometry, with the tert-butyl and phenyl groups conferring steric protection. The bromopropoxy chain introduces a reactive terminal bromide, enabling nucleophilic substitution (e.g., SN2 reactions) . The silyl ether moiety (Si–O–C) is hydrolytically stable under basic conditions but cleavable via fluoride ions, a trait exploited in protecting-group strategies .

Synthesis and Optimization

Synthetic Route

A documented synthesis involves reacting tert-butyl(chloro)diphenylsilane with 3-bromopropan-1-ol in dichloromethane (DCM), catalyzed by DMAP and imidazole at room temperature . The reaction proceeds via nucleophilic substitution, displacing chloride with the bromopropoxy group.

Table 2: Synthesis Conditions and Yield

ReactantCatalystSolventTemperatureYieldSource
tert-Butyl(chloro)diphenylsilane + 3-bromopropanolDMAP, imidazoleDCMRT, 2 hoursNot specified

Purification and Characterization

Post-synthesis, the crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Column chromatography or recrystallization may refine purity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure, with characteristic signals for tert-butyl (δ ~1.0 ppm in ¹H NMR), phenyl protons (δ ~7.2–7.6 ppm), and bromopropoxy residues .

Applications in Organic Synthesis and Materials Science

Protecting Group in Organic Synthesis

The tert-butyl-diphenylsilyl (TBDPS) group is widely used to protect alcohols due to its stability under acidic and basic conditions. The bromopropoxy variant allows sequential functionalization: the bromide can undergo cross-coupling (e.g., Suzuki-Miyaura) after silyl deprotection . For instance, in synthesizing fluorogenic probes, similar silyl ethers serve as intermediates for introducing bioorthogonal handles .

Material Science Applications

HazardPrecautionary MeasureSource
Skin irritationWear nitrile gloves; use fume hood
Eye damageSafety goggles mandatory
Respiratory irritationUse respiratory protection

Future Research Directions

Expanding Synthetic Utility

  • Late-Stage Functionalization: Leveraging the bromide for palladium-catalyzed couplings to introduce fluorophores or bioconjugation tags .

  • Polymer Chemistry: Investigating its role as a monomer in silicon-based polymers for optoelectronics.

Biological and Medical Applications

  • Prodrug Design: Utilizing the silyl ether as a hydrolyzable prodrug linker for controlled drug release.

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